An In-Depth Technical Guide to N-Benzylidene-N-(diphenylmethyl)amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-Benzylidene-N-(diphenylmethyl)amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylidene-N-(diphenylmethyl)amine is a significant organic compound featuring a central imine functional group, also known as a Schiff base. This structure is characterized by a carbon-nitrogen double bond, with the nitrogen atom connected to a diphenylmethyl (benzhydryl) group and the carbon atom bonded to a benzylidene group. The unique electronic and steric properties conferred by the aromatic rings on both sides of the imine bond make this molecule a subject of interest in synthetic organic chemistry and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of N-Benzylidene-N-(diphenylmethyl)amine, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of N-Benzylidene-N-(diphenylmethyl)amine are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.
| Property | Value | Reference(s) |
| CAS Number | 62506-88-1 | [1][2][3] |
| Molecular Formula | C20H17N | [2][3] |
| Molecular Weight | 271.36 g/mol | [1][2] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 99-103 °C | [2] |
| Boiling Point | 399.4 °C at 760 mmHg | [2] |
| Density | 0.99 g/cm³ | [2] |
| Flash Point | 187.8 °C | [2] |
| LogP | 4.89510 | [2] |
| Refractive Index | 1.572 | [2] |
Synthesis of N-Benzylidene-N-(diphenylmethyl)amine
The synthesis of N-Benzylidene-N-(diphenylmethyl)amine typically proceeds via a condensation reaction between benzaldehyde and N-(diphenylmethyl)amine. This reaction is a classic example of imine formation, where the amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
Proposed Synthetic Protocol
This protocol is adapted from established methods for the synthesis of related imines.[4]
Materials:
-
Benzaldehyde
-
N-(diphenylmethyl)amine (Benzhydrylamine)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add equimolar amounts of benzaldehyde and N-(diphenylmethyl)amine.
-
Add a sufficient volume of anhydrous toluene to dissolve the reactants.
-
The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, the reaction is considered complete.
-
The reaction mixture is cooled to room temperature.
-
The toluene is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure N-Benzylidene-N-(diphenylmethyl)amine.
Caption: General workflow for the synthesis of N-Benzylidene-N-(diphenylmethyl)amine.
Reactivity and Chemical Behavior
The reactivity of N-Benzylidene-N-(diphenylmethyl)amine is primarily centered around the imine (azomethine) functional group (-C=N-).
-
Hydrolysis: The imine bond is susceptible to hydrolysis, particularly under acidic conditions, which will cleave the molecule back to its starting materials: benzaldehyde and N-(diphenylmethyl)amine.
-
Reduction: The carbon-nitrogen double bond can be readily reduced to the corresponding secondary amine, N-benzyl-N-(diphenylmethyl)amine, using various reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
-
Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to many synthetic applications.
-
Coordination Chemistry: The nitrogen atom of the imine group possesses a lone pair of electrons, allowing the molecule to act as a ligand and form complexes with various metal ions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
-
C=N Stretch: A characteristic absorption band for the imine double bond is expected in the region of 1630-1690 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
-
Aromatic C=C Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.
-
C-N Stretch: A stretching vibration for the C-N single bond is expected in the 1180-1360 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Imine Proton (-CH=N-): A characteristic singlet is expected in the downfield region, typically between δ 8.0 and 8.5 ppm.
-
Aromatic Protons: A complex multiplet pattern between δ 7.0 and 8.0 ppm will be observed due to the protons on the three aromatic rings.
-
Methine Proton (-CH(Ph)₂): A singlet or a doublet (if coupled to a nearby proton, though none are present in the immediate vicinity) is expected for the proton on the diphenylmethyl group.
¹³C NMR:
-
Imine Carbon (-C=N-): The carbon of the imine double bond is expected to appear in the downfield region of the spectrum, typically between δ 150 and 165 ppm.
-
Aromatic Carbons: A series of signals in the δ 120-150 ppm range will correspond to the carbons of the aromatic rings.
-
Methine Carbon (-CH(Ph)₂): The carbon of the diphenylmethyl group is expected to appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 271, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of bonds adjacent to the imine and the phenyl groups. A common fragmentation for similar amines is the loss of a phenyl group or cleavage at the C-N bond.[7][8]
Applications in Research and Drug Development
While specific pharmacological studies on N-Benzylidene-N-(diphenylmethyl)amine are not widely reported, the broader class of N-benzylidene compounds and imines, in general, are of significant interest in medicinal chemistry and drug development.[9][10]
Potential as a Pharmacophore
The N-benzylidene scaffold is a versatile pharmacophore that has been incorporated into molecules with a wide range of biological activities, including:
-
Antimicrobial Activity: Many Schiff bases derived from various aldehydes and amines have demonstrated potent antibacterial and antifungal properties.[10][11] The imine linkage is often crucial for their biological activity.
-
Anticancer Activity: Certain N-benzylidene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10]
-
Anti-inflammatory Activity: The anti-inflammatory potential of N-benzylidene compounds has also been explored.[10]
-
Enzyme Inhibition: N-benzylideneaniline derivatives have been identified as inhibitors of various enzymes. For instance, N-(4-Hydroxybenzylidene)-3-methoxyaniline was found to be a potent inhibitor of lignostilbene-α,β-dioxygenase.[12]
Role in Synthetic Chemistry
N-Benzylidene-N-(diphenylmethyl)amine can serve as a valuable intermediate in organic synthesis. The imine group can be used as a protecting group for amines or as a handle for further chemical transformations. The reactivity of the imine bond allows for the introduction of various functional groups, making it a useful building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential applications of N-Benzylidene-N-(diphenylmethyl)amine.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Benzylidene-N-(diphenylmethyl)amine is classified with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye damage
-
May cause respiratory irritation
-
Very toxic to aquatic life with long-lasting effects
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Benzylidene-N-(diphenylmethyl)amine is a multifaceted imine with a rich chemical profile. Its synthesis is straightforward, and its reactivity offers numerous possibilities for further chemical modifications. While direct applications in drug development for this specific molecule are yet to be extensively explored, the well-documented biological activities of the broader class of N-benzylidene derivatives suggest that it holds potential as a lead structure or a key intermediate in the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this intriguing compound.
References
-
(PDF) Synthesis of Some Imines and Investigation of their Biological Activity - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
N-Benzylidene-N-(diphenylmethyl)amine | C20H17N | CID 5461747 - PubChem. (n.d.). Retrieved from [Link]
-
Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - MDPI. (2024, April 2). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Benzenemethanamine, N-(phenylmethylene)- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
N-benzylidene-n-(diphenylmethyl)amine (C20H17N) - PubChemLite. (n.d.). Retrieved from [Link]
-
N-BENZYLIDENE-N-(DIPHENYLMETHYL)AMINE | CAS#:62506-88-1 | Chemsrc. (2025, August 27). Retrieved from [Link]
-
Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. (2024, May 6). Retrieved from [Link]
-
N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed. (2003, June 15). Retrieved from [Link]
-
N-Benzylidene-N-(diphenylmethyl)amine - Amerigo Scientific. (n.d.). Retrieved from [Link]
-
(PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025, August 9). Retrieved from [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (2018, June 22). Retrieved from [Link]
Sources
- 1. N-Benzylidene-N-(diphenylmethyl)amine | CAS 62506-88-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. N-BENZYLIDENE-N-(DIPHENYLMETHYL)AMINE | CAS#:62506-88-1 | Chemsrc [chemsrc.com]
- 3. N-Benzylidene-N-(diphenylmethyl)amine - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzenemethanamine, N-(phenylmethylene)- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
